Lamivudine Diphosphate Ammonium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

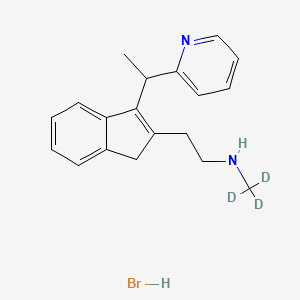

Lamivudine Diphosphate Ammonium Salt is a derivative of Lamivudine, a nucleoside reverse transcriptase inhibitor. This compound is primarily used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This compound is known for its enhanced solubility and stability, making it a valuable compound in pharmaceutical research and development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lamivudine Diphosphate involves the phosphorylation of Lamivudine. A common method includes the use of phosphorylating agents such as phosphorus oxychloride in the presence of a base like pyridine. The reaction is typically carried out in an anhydrous solvent such as acetonitrile .

Industrial Production Methods

Industrial production of Lamivudine Diphosphate Ammonium Salt involves large-scale phosphorylation reactions followed by purification steps such as anion exchange chromatography and reverse-phase chromatography. The yield of the diphosphorylation step can be around 56% .

Análisis De Reacciones Químicas

Types of Reactions

Lamivudine Diphosphate Ammonium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its original nucleoside form.

Substitution: Nucleophilic substitution reactions can occur at the phosphate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Lamivudine.

Substitution: Various substituted phosphate derivatives.

Aplicaciones Científicas De Investigación

Lamivudine Diphosphate Ammonium Salt is extensively used in scientific research, particularly in the fields of:

Chemistry: As a model compound for studying phosphorylation reactions and nucleoside analogs.

Biology: In the study of viral replication mechanisms and the development of antiviral therapies.

Medicine: As a key component in antiretroviral therapy for HIV and HBV infections.

Industry: In the formulation of pharmaceutical products with improved solubility and stability .

Mecanismo De Acción

Lamivudine Diphosphate Ammonium Salt exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of HBV. The compound is phosphorylated intracellularly to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA. This results in chain termination and inhibition of viral replication .

Comparación Con Compuestos Similares

Similar Compounds

Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Tenofovir Disoproxil Fumarate: A nucleotide reverse transcriptase inhibitor used for HIV and HBV treatment.

Abacavir: A nucleoside reverse transcriptase inhibitor used in combination therapies for HIV

Uniqueness

Lamivudine Diphosphate Ammonium Salt is unique due to its enhanced solubility and stability compared to other nucleoside analogs. This makes it particularly valuable in pharmaceutical formulations and research applications .

Propiedades

IUPAC Name |

diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O9P2S.2H3N/c9-5-1-2-11(8(12)10-5)6-4-23-7(19-6)3-18-22(16,17)20-21(13,14)15;;/h1-2,6-7H,3-4H2,(H,16,17)(H2,9,10,12)(H2,13,14,15);2*1H3/t6-,7+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMQOMHLQNDRJX-AUCRBCQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)COP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N5O9P2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857917 |

Source

|

| Record name | diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187058-41-8 |

Source

|

| Record name | diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)

![tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate](/img/structure/B584113.png)

![7-Hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B584115.png)